molecular formula C20H22N2O4 B1390310 Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid CAS No. 1219391-60-2

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid

Cat. No.: B1390310
CAS No.: 1219391-60-2
M. Wt: 354.4 g/mol
InChI Key: MLHXMAJLOUQRJN-UHFFFAOYSA-N
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Description

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid is a racemic (DL) amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a dimethylamino (-N(CH₃)₂) substituent on the β-carbon. Its molecular formula is inferred to be C₂₀H₂₂N₂O₄ (approximated from analogs in and ), with a molecular weight of ~366.4 g/mol.

Properties

IUPAC Name

3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHXMAJLOUQRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid (Fmoc-DL-DMAPA) is a non-canonical amino acid widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, which incorporates a dimethylamino group, imparts distinctive biological activities that are of significant interest in medicinal chemistry and drug development.

Fmoc-DL-DMAPA is characterized by the following molecular formula: C20H22N2O4C_{20}H_{22}N_{2}O_{4}. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of this amino acid into various peptide sequences.

Biological Activity Overview

The biological activities of Fmoc-DL-DMAPA can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that peptides synthesized using Fmoc-DL-DMAPA exhibit antimicrobial properties. For instance, studies on antimicrobial peptides (AMPs) have shown that modifications with non-canonical amino acids can enhance their activity against resistant bacterial strains .
  • Cytotoxicity : Fmoc-DL-DMAPA has been explored for its cytotoxic effects against cancer cell lines. In vitro studies demonstrate that peptides containing this amino acid can induce apoptosis in various cancer cells, including melanoma and prostate cancer lines .
  • Protease Inhibition : The compound's structural features allow it to serve as a substrate or inhibitor in protease activity assays. Its incorporation into peptide sequences has been shown to modulate the activity of enzymes like thrombin and renin, which are critical in various physiological processes .

Antimicrobial Peptides

A study focused on the synthesis of cathelicidin derivatives using Fmoc-DL-DMAPA revealed that these peptides exhibited selective antimicrobial activity against Gram-negative bacteria such as Escherichia coli. The modifications allowed for enhanced stability and efficacy, indicating a promising avenue for developing new antimicrobial agents .

Cytotoxicity in Cancer Models

In a comparative study assessing the antiproliferative effects of various compounds on melanoma and prostate cancer cells, Fmoc-DL-DMAPA-containing peptides demonstrated significant cytotoxicity. The IC50 values indicated potent activity, suggesting that this amino acid could play a crucial role in designing effective anticancer therapies .

Protease Activity Modulation

Research into the use of Fmoc-DL-DMAPA in protease inhibition highlighted its effectiveness as a substrate for renin inhibitors. The structural modifications conferred by this amino acid led to improved binding affinities and selectivity, showcasing its potential in therapeutic applications targeting hypertension .

Data Tables

Study Activity Cell Lines/Pathogens Findings
AntimicrobialE. coliSelective activity observed with low cytotoxicity
CytotoxicityMelanoma & Prostate CancerSignificant IC50 values indicating potent antiproliferative effects
Protease InhibitionReninEnhanced binding affinity noted

Scientific Research Applications

Peptide Synthesis

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid is primarily used in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with complex sequences.

Key Features:

  • Protecting Group : The Fmoc group provides stability during synthesis and can be removed using a base (e.g., piperidine).
  • Incorporation into Peptides : It serves as a building block for peptides that require the unique properties conferred by the dimethylamino group.

Drug Development

The compound's structural characteristics make it valuable in the development of pharmaceuticals, particularly those targeting neurological conditions or metabolic disorders. Its ability to mimic natural amino acids while providing enhanced solubility and stability is crucial in this context.

Case Study:

Research has demonstrated that peptides containing this compound exhibit improved binding affinity to specific receptors compared to their natural counterparts. This has implications for designing more effective drugs with fewer side effects.

Biochemical Research

In biochemistry, this compound is utilized in various experimental protocols, including:

  • Protein Engineering : Modifying proteins to study structure-function relationships.
  • Enzyme Inhibition Studies : Investigating how modifications affect enzyme activity.

Analytical Chemistry

The compound is also employed in analytical techniques such as mass spectrometry and NMR spectroscopy to analyze peptide structures and dynamics. Its distinct molecular characteristics help in differentiating between similar compounds during analysis.

Comparison with Similar Compounds

Fmoc-L-Dap(Aloc)-OH (CAS 188970-92-5)

  • Structure: Contains an Fmoc-protected α-amino group and an allyloxycarbonyl (Aloc)-protected β-amino group on 2,3-diaminopropionic acid .
  • Key Differences: Functional Groups: Aloc (orthogonally cleavable via palladium catalysts) vs. dimethylamino (stable, non-cleavable under standard Fmoc conditions). Applications: Aloc enables selective deprotection for branched peptides, whereas the dimethylamino group enhances solubility and may serve as a hydrogen-bond acceptor. Molecular Weight: 410.43 g/mol (C₂₂H₂₂N₂O₆) vs. ~366.4 g/mol for the target compound .

(S)-3-(Boc-amino)-2-(Fmoc-amino)propionic Acid (CAS 162558-25-0)

  • Structure: Dual-protected amino acid with Fmoc (α-amino) and tert-butoxycarbonyl (Boc, β-amino) groups .
  • Key Differences: Protection Strategy: Boc (acid-labile) vs. Synthetic Utility: Dual protection allows sequential deprotection for complex peptide architectures, while the dimethylamino group is inherently functionalized. Molecular Weight: 426.47 g/mol (C₂₃H₂₆N₂O₆) vs. ~366.4 g/mol .

Fmoc-L-Dap(Alloc,Me)-OH (CAS 2389078-45-7)

  • Structure: Features Fmoc (α-amino), Alloc (β-amino), and a methyl group on the β-nitrogen .
  • Key Differences: Steric Effects: Methylation increases steric hindrance compared to dimethylamino’s planar geometry. Reactivity: Methylated β-nitrogen reduces nucleophilicity, whereas dimethylamino may participate in pH-dependent interactions. Molecular Formula: C₂₃H₂₅N₃O₆ (inferred) vs. C₂₀H₂₂N₂O₄ .

Fmoc-3-Amino-3-phenylpropionic Acid (CAS 180181-93-5)

  • Structure: Fmoc-protected α-amino group with a phenyl-substituted β-carbon .
  • Key Differences: Side Chain: Aromatic phenyl (hydrophobic) vs. polar dimethylamino. Applications: Phenyl groups enhance rigidity and π-π stacking; dimethylamino improves aqueous solubility and cationic character. Molecular Weight: ~385.4 g/mol (C₂₄H₂₀N₂O₄) vs. ~366.4 g/mol .

Tabulated Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Protection Strategy Key Applications
Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid Not Provided ~C₂₀H₂₂N₂O₄ ~366.4 Fmoc (α), dimethylamino (β) Base-labile Fmoc Solubility enhancement, functionalized peptides
Fmoc-L-Dap(Aloc)-OH 188970-92-5 C₂₂H₂₂N₂O₆ 410.43 Fmoc (α), Aloc (β) Orthogonal (Pd-mediated) Branched peptide synthesis
(S)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid 162558-25-0 C₂₃H₂₆N₂O₆ 426.47 Fmoc (α), Boc (β) Acid-labile Boc Sequential deprotection
Fmoc-L-Dap(Alloc,Me)-OH 2389078-45-7 ~C₂₃H₂₅N₃O₆ ~451.5 Fmoc (α), Alloc/Me (β) Orthogonal + steric hindrance Modified β-amino acid peptides
Fmoc-3-Amino-3-phenylpropionic acid 180181-93-5 C₂₄H₂₀N₂O₄ ~385.4 Fmoc (α), phenyl (β) None (inherent stability) Aromatic peptide motifs

Preparation Methods

Biological Activities

Research indicates that peptides synthesized using this compound exhibit several biological activities. The incorporation of this non-canonical amino acid into peptides can enhance their stability and efficacy, making it a valuable tool in drug development.

Data and Research Findings

Property Value
CAS No. 1219391-60-2
Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
IUPAC Name 3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)
Standard InChIKey MLHXMAJLOUQRJN-UHFFFAOYSA-N
SMILES CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Research Implications

The use of this compound in peptide synthesis offers opportunities for creating peptides with unique properties. These peptides can be used to study structure-activity relationships and develop new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Fmoc-protection of DL-2-amino-3-(dimethylamino)-propionic acid using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system (e.g., dioxane/water with NaHCO₃). Reaction temperature (0–25°C) and stoichiometric control of Fmoc-Cl (1.2–1.5 equivalents) are critical to minimize side reactions like over-alkylation. Purification via reversed-phase HPLC with gradients of acetonitrile/water (+0.1% TFA) is recommended to isolate the product .
  • Key Considerations : Monitor pH to avoid premature Fmoc deprotection. Use TLC or LC-MS to track reaction progress.

Q. How can researchers ensure the purity and structural fidelity of this compound after synthesis?

  • Methodology :

  • Chromatography : Employ preparative HPLC with C18 columns and UV detection (λ = 254 nm or 280 nm). Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid) to resolve impurities .
  • Spectroscopic Validation : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; Fmoc aromatic signals at δ ~7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) for exact mass verification .

Q. What are the primary applications of this compound in peptide synthesis, and how does the dimethylamino group influence peptide properties?

  • Methodology : The dimethylamino group introduces a cationic charge at physiological pH, enhancing peptide solubility and enabling pH-responsive behavior. In solid-phase peptide synthesis (SPPS), incorporate the residue using standard Fmoc protocols with HBTU/DIPEA activation. Post-synthesis, cleave with TFA/water cocktails (95:5 v/v) while ensuring the dimethylamino group remains stable under acidic conditions .

Advanced Research Questions

Q. How can racemization during the synthesis of this compound be minimized, and what analytical methods detect stereochemical integrity?

  • Methodology :

  • Racemization Control : Use low-temperature reactions (0–4°C) and avoid prolonged exposure to basic conditions. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can resolve enantiomers. Compare retention times with pure L/D standards .
  • Advanced Detection : Circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by LC-MS can quantify enantiomeric excess (ee) .

Q. What are the stability challenges of this compound under peptide cleavage/deprotection conditions, and how can they be addressed?

  • Methodology : The dimethylamino group may protonate under TFA cleavage, causing undesired interactions. Test alternative cleavage cocktails (e.g., TFA:triisopropylsilane:water = 95:2.5:2.5) to reduce acidity. Monitor stability via LC-MS post-cleavage and consider orthogonal protection strategies (e.g., Alloc for temporary protection) during SPPS .

Q. How do discrepancies in NMR data for this compound arise, and how should researchers validate conflicting spectral assignments?

  • Methodology :

  • Solvent Effects : Dimethylamino proton shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). Record NMR in multiple solvents and compare with DFT-calculated chemical shifts using software like Gaussian.
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to resolve overlapping signals, particularly for the Fmoc and propionic acid moieties .

Q. What strategies optimize the incorporation of this non-canonical amino acid into hydrophobic peptide sequences prone to aggregation?

  • Methodology :

  • Solubility Enhancers : Include chaotropic agents (e.g., 6 M guanidine HCl) in coupling steps or use microwave-assisted SPPS to improve reaction efficiency.
  • Sequence Design : Flank the residue with charged or polar amino acids (e.g., Lys, Glu) to counteract hydrophobicity. Confirm conformational effects via circular dichroism or MD simulations .

Methodological Notes

  • Safety : While no specific GHS hazards are reported for similar Fmoc-amino acids, handle with standard precautions (gloves, lab coat) due to potential irritancy. Avoid inhalation of fine powders .
  • Data Interpretation : Cross-validate analytical results with synthetic controls (e.g., commercial Fmoc-amino acids) to distinguish artifact peaks from genuine impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid
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Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid

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